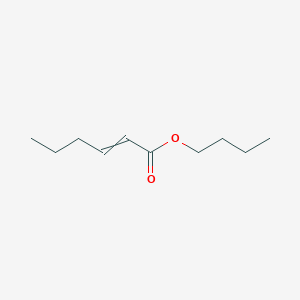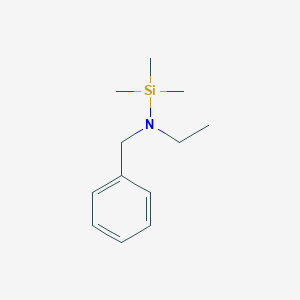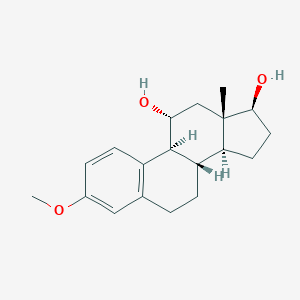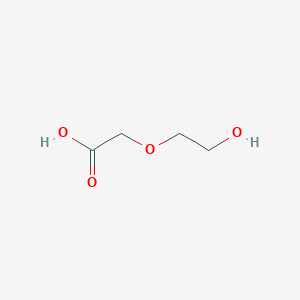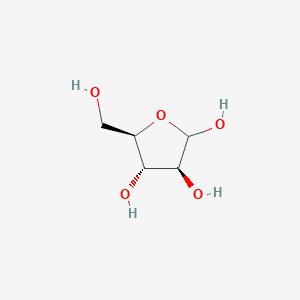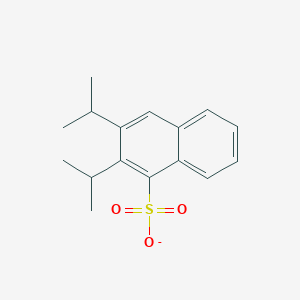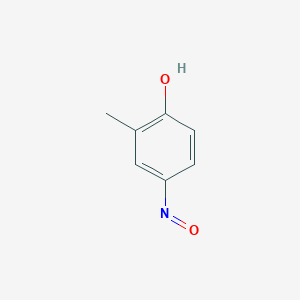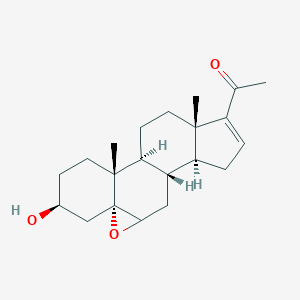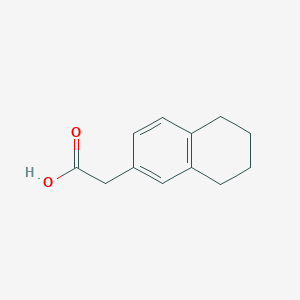
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to "2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetic acid" involves multi-step chemical processes. Göksu et al. (2003) outlined a synthesis route starting from naphthalene-2,3-diol, leading to compounds through a series of reactions, including methylation, Friedel-Crafts acylation, haloform reaction, Birch reduction, and Curtius reaction followed by hydrogenolysis and demethylation (Göksu et al., 2003). Another approach involves the transformation of 2-acetyl-5,6,7,8-tetrahydronaphthalene through reactions with different aromatic aldehydes, leading to a variety of derivatives showcasing the compound's versatility in synthesis (Hamdy et al., 2013).
Molecular Structure Analysis
The molecular structure of "2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetic acid" and its derivatives is crucial for understanding their chemical reactivity and physical properties. The compound's structure has been characterized through various analytical techniques, including NMR and X-ray crystallography, to elucidate its configuration and conformation.
Chemical Reactions and Properties
Chemical reactions involving "2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetic acid" derivatives are diverse. For instance, Sinyakov et al. (2017) detailed the synthesis of a dichlorononafluoro derivative through reactions with ethyl cyanoacetate, showcasing the compound's ability to undergo functional group transformations (Sinyakov et al., 2017). These reactions highlight the compound's versatility in organic synthesis, enabling the creation of a range of functionalized molecules.
Applications De Recherche Scientifique
Synthesis of PGI2 Agonist : A key chiral intermediate, ((2R)-5-benzyloxy-2-hydroxy-1,2,3,4-tetrahydronaphth-2-yl)methanol, for the synthesis of a novel PGI2 agonist was developed from 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetic acid. This process features a resolution–inversion–recycle approach and has practical implications in pharmaceutical synthesis (Ohigashi et al., 2013).
Analgesic Activity : Derivatives of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetic acid have been synthesized and shown to exhibit significant analgesic activity. Compounds derived from this acid were tested and found promising for pain relief applications (Turan-Zitouni et al., 1999).
Antioxidant and Tumor Inhibitory Activities : New polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives, including those containing pyridine and pyrazolopyridine moieties, were synthesized and exhibited significant antioxidant and tumor inhibitory activities. This suggests potential therapeutic applications in cancer treatment (Hamdy et al., 2013).
Perfluorinated Compound Synthesis : The acid was used in the synthesis of (6,7-dichlorononafluoro-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid, leading to perfluorinated 2-methylnaphthalene and 6-methyl-1,4-dihydronaphthalene. This research may have implications in material science and fluorine chemistry (Sinyakov et al., 2017).
Synthesis of Pyrrolidine Derivatives : The compound has been used in the synthesis of 1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine hydrochloride, indicating its utility in the synthesis of complex organic molecules (Huang et al., 2008).
Liquid-phase Oxidation Studies : It was involved in studies related to the liquid-phase oxidation catalyzed by Cu(II)–Cl, which is essential in understanding various industrial and synthetic chemical processes (Imamura et al., 1976).
Modulation of Inflammatory Mediators : Derivatives of the compound have been investigated for their effects on macrophage growth and inflammatory mediators, suggesting potential applications in anti-inflammatory therapies (Hamdy & Gamal-Eldeen, 2009).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)8-9-5-6-10-3-1-2-4-11(10)7-9/h5-7H,1-4,8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYBIMJZZHULRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20926778 | |
| Record name | (5,6,7,8-Tetrahydronaphthalen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetic acid | |
CAS RN |
13052-99-8 | |
| Record name | 13052-99-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21507 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (5,6,7,8-Tetrahydronaphthalen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



